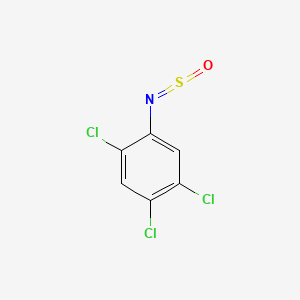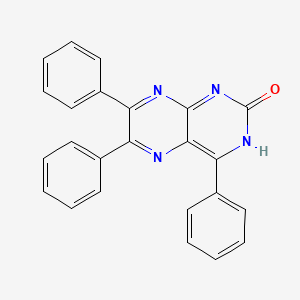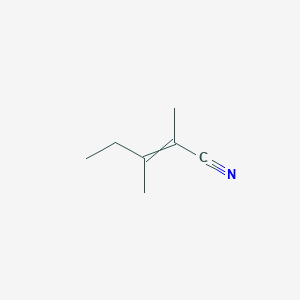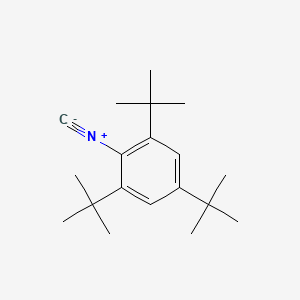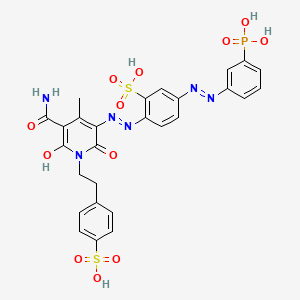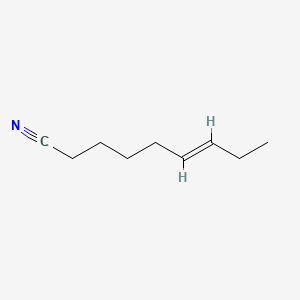
Nonenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonenenitrile, also known as 2-Nonenenitrile, is an organic compound with the molecular formula C₉H₁₅N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a nonene chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonenenitrile can be synthesized through several methods. One common approach involves the reaction of ethylheptenone with a deprotonated nitrile, followed by saponification and decarboxylation . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, this compound is often produced through ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This process is catalyzed by metal oxides and is widely used for the production of various nitriles .
Analyse Chemischer Reaktionen
Types of Reactions
Nonenenitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles and other organic compounds
Wissenschaftliche Forschungsanwendungen
Nonenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives.
Industry: This compound is used in the production of fragrances and other industrial chemicals .
Wirkmechanismus
The mechanism of action of nonenenitrile involves its interaction with various molecular targets. The cyano group in this compound is highly polarized, making it reactive towards nucleophiles. This reactivity allows this compound to participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionitrile: Similar in structure but with a shorter carbon chain.
Acrylonitrile: Contains a vinyl group attached to the cyano group.
Benzonitrile: Features a benzene ring attached to the cyano group .
Uniqueness of Nonenenitrile
This compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles .
Eigenschaften
CAS-Nummer |
68039-77-0 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
(E)-non-6-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h3-4H,2,5-8H2,1H3/b4-3+ |
InChI-Schlüssel |
HWVWCKLNHVPAQP-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCCCC#N |
Kanonische SMILES |
CCC=CCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


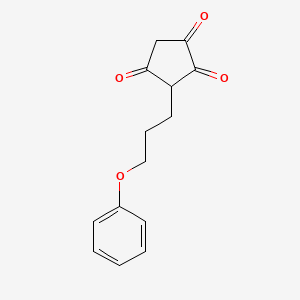
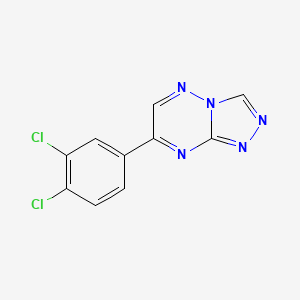
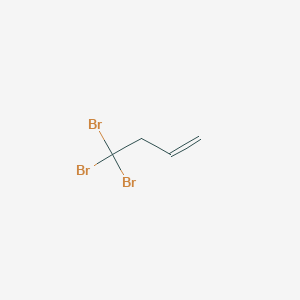
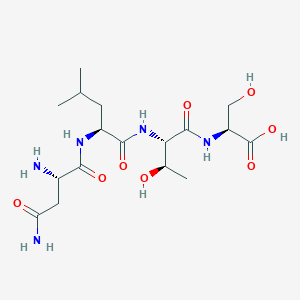
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)
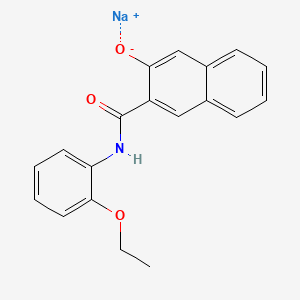
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
